N-[[1-(5-methylpyridine-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
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Overview
Description
N-[[1-(5-methylpyridine-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and a pyrrolidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(5-methylpyridine-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;dihydrochloride typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of 5-methylpyridine-3-carboxylic acid, which is then converted into its corresponding acid chloride This intermediate reacts with piperidine to form the piperidinyl derivative
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(5-methylpyridine-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[[1-(5-methylpyridine-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[1-(5-methylpyridine-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;dihydrochloride involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(4-methylpyridine-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
- N-[[1-(5-ethylpyridine-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
Uniqueness
N-[[1-(5-methylpyridine-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
N-[[1-(5-methylpyridine-3-carbonyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2.2ClH/c1-13-8-15(11-19-9-13)18(24)22-7-3-4-14(12-22)10-21-17(23)16-5-2-6-20-16;;/h8-9,11,14,16,20H,2-7,10,12H2,1H3,(H,21,23);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYPIQDARGOLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N2CCCC(C2)CNC(=O)C3CCCN3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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